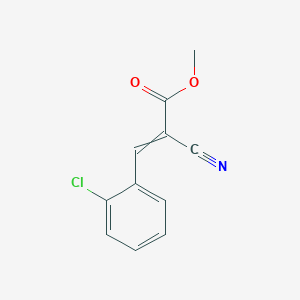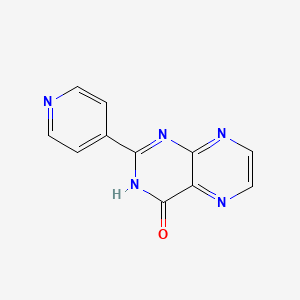![molecular formula C14H17NO3 B11817704 methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817704.png)
methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3. It is known for its unique structure, which includes a pyrrolidine ring, a phenylethyl group, and a carboxylate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate typically involves the reaction of a pyrrolidine derivative with a phenylethyl group. One common method involves the use of a chiral auxiliary to ensure the correct stereochemistry of the product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and substitution reagents such as alkyl halides or acyl chlorides. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can result in various substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
Methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate: This compound has a similar pyrrolidine structure but with a benzyl group instead of a phenylethyl group.
Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate: Another similar compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
Methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of the phenylethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-10(11-6-4-3-5-7-11)15-9-12(8-13(15)16)14(17)18-2/h3-7,10,12H,8-9H2,1-2H3/t10-,12?/m0/s1 |
Clé InChI |
BENQIPNJLDAXAT-NUHJPDEHSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC |
SMILES canonique |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6R)-Tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11817664.png)






